5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid is an aromatic compound with a complex structure consisting of three benzene rings connected linearly and substituted with five carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions, where boronic acid derivatives are coupled with halogenated aromatic compounds in the presence of a palladium catalyst . This method allows for the precise formation of the terphenyl core structure. The carboxylation of the resulting terphenyl compound can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry
In chemistry, [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. It can also serve as a model compound for understanding the behavior of similar aromatic systems in biological environments .
Medicine
In medicine, derivatives of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[1,1’4’,1’'-Terphenyl]: Similar structure but with different substitution patterns.
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’-tetracarboxylic acid: Lacks one carboxylic acid group compared to the pentacarboxylic acid.
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’-tetracarbaldehyde: Contains aldehyde groups instead of carboxylic acid groups.
Uniqueness
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O10/c24-19(25)14-2-10(12-4-15(20(26)27)8-16(5-12)21(28)29)1-11(3-14)13-6-17(22(30)31)9-18(7-13)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIQVXDSPXAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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